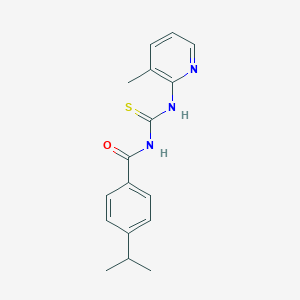![molecular formula C18H17N3OS2 B251729 N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}propanamide](/img/structure/B251729.png)
N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}propanamide, commonly known as BPTP, is a small molecule inhibitor that has gained significant attention in the field of cancer research. BPTP has shown promising results in preclinical studies and has the potential to become a valuable tool for cancer treatment.
作用机制
BPTP acts as a competitive inhibitor of PTP1B. It binds to the active site of the enzyme and prevents it from dephosphorylating its substrates. This results in the accumulation of phosphorylated proteins that activate downstream signaling pathways, leading to cell death and inhibition of tumor growth.
Biochemical and Physiological Effects:
BPTP has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits cell proliferation and migration, which are essential processes for tumor growth and metastasis. BPTP has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
实验室实验的优点和局限性
One of the main advantages of BPTP is its specificity for PTP1B. It does not inhibit other phosphatases, which reduces the risk of off-target effects. However, BPTP has limited solubility in aqueous solutions, which can make it challenging to work with in some experiments.
未来方向
There are several potential future directions for research on BPTP. One area of interest is the development of more potent and selective inhibitors of PTP1B. Another direction is the investigation of the use of BPTP in combination with other anticancer agents to enhance their efficacy. Additionally, the development of BPTP analogs with improved pharmacokinetic properties could increase its potential as a therapeutic agent.
合成方法
The synthesis of BPTP involves a multistep process that starts with the reaction of 2-aminobenzothiazole with 2-bromoacetophenone. The resulting product is then treated with potassium thioacetate to form the thioamide intermediate. The final step involves the reaction of the thioamide intermediate with 3-(2-bromoacetyl)-2-methylphenylboronic acid to obtain BPTP.
科学研究应用
BPTP has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is overexpressed in many types of cancer. PTP1B plays a crucial role in the regulation of cell growth, differentiation, and survival. Inhibition of PTP1B activity by BPTP leads to the activation of downstream signaling pathways that promote cell death and inhibit tumor growth.
属性
分子式 |
C18H17N3OS2 |
|---|---|
分子量 |
355.5 g/mol |
IUPAC 名称 |
N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C18H17N3OS2/c1-3-16(22)21-18(23)20-13-9-6-7-12(11(13)2)17-19-14-8-4-5-10-15(14)24-17/h4-10H,3H2,1-2H3,(H2,20,21,22,23) |
InChI 键 |
WRCBSVFEHWQSTH-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC=CC(=C1C)C2=NC3=CC=CC=C3S2 |
规范 SMILES |
CCC(=O)NC(=S)NC1=CC=CC(=C1C)C2=NC3=CC=CC=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide](/img/structure/B251646.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B251647.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B251650.png)


![N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251653.png)
![N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B251654.png)

![Ethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B251661.png)
![Methyl 4-cyano-3-methyl-5-{[(4-methylphenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B251662.png)



